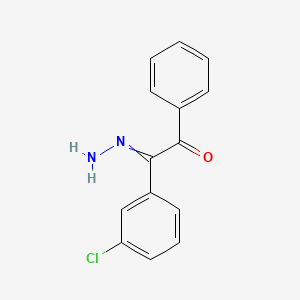
2-(3-Chlorophenyl)-2-hydrazinylidene-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-hydrazinylidene-1-phenylethan-1-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group (-NHN=) attached to a phenyl ring and a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-hydrazinylidene-1-phenylethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The general reaction scheme is as follows:
Step 1: Dissolve 3-chlorobenzaldehyde in an appropriate solvent such as ethanol or methanol.
Step 2: Add phenylhydrazine to the solution and stir the mixture at room temperature or under reflux conditions.
Step 3: After the reaction is complete, the product is precipitated out by adding water or another non-solvent.
Step 4: The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-hydrazinylidene-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazones.
Scientific Research Applications
2-(3-Chlorophenyl)-2-hydrazinylidene-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-hydrazinylidene-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-2-hydrazinylidene-1-phenylethan-1-one
- 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-(3-Chlorophenyl)-2-hydrazinylidene-1-phenylethan-1-one is unique due to its specific structural features, such as the presence of both a chlorophenyl and a phenyl ring attached to the hydrazone group
Properties
CAS No. |
62482-38-6 |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-2-hydrazinylidene-1-phenylethanone |
InChI |
InChI=1S/C14H11ClN2O/c15-12-8-4-7-11(9-12)13(17-16)14(18)10-5-2-1-3-6-10/h1-9H,16H2 |
InChI Key |
VECNWTVOKNWXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=NN)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















